molecular formula C17H30N+ B14332227 N,N-Dimethyl-N-nonylanilinium CAS No. 105375-33-5

N,N-Dimethyl-N-nonylanilinium

Cat. No.: B14332227
CAS No.: 105375-33-5
M. Wt: 248.4 g/mol
InChI Key: VTWXCFZSESACNA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-nonylanilinium is a quaternary ammonium compound with the structural formula [(C₆H₅)N(CH₃)₂(C₉H₁₉)]⁺. It consists of an anilinium core (a benzene ring bonded to a nitrogen atom) substituted with two methyl groups and a nonyl (C₉H₁₉) alkyl chain. The positive charge on the nitrogen is typically balanced by a counterion (e.g., chloride, iodide).

Quaternary ammonium salts like this are widely used in industrial and research settings due to their surfactant properties, phase-transfer catalytic activity, and antimicrobial effects . The nonyl chain enhances hydrophobicity, making the compound suitable for applications requiring lipid solubility or micelle formation.

Properties

CAS No.

105375-33-5

Molecular Formula

C17H30N+

Molecular Weight

248.4 g/mol

IUPAC Name

dimethyl-nonyl-phenylazanium

InChI

InChI=1S/C17H30N/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3/q+1

InChI Key

VTWXCFZSESACNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[N+](C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-nonylanilinium typically involves the alkylation of N,N-dimethylaniline with nonyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include:

    Temperature: 60-80°C

    Solvent: Anhydrous acetone or ethanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-nonylanilinium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or sulfonates are often used as reagents for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: N,N-Dimethylaniline and nonylamine

    Substitution: Various substituted quaternary ammonium salts

Scientific Research Applications

N,N-Dimethyl-N-nonylanilinium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N-nonylanilinium exerts its effects is primarily through its surfactant properties. The compound can disrupt cell membranes by inserting itself into the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications where membrane penetration is required.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares N,N-Dimethyl-N-nonylanilinium with structurally related quaternary ammonium salts:

Compound Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound CH₃, CH₃, C₉H₁₉ C₁₆H₂₈N⁺ 234.4 (cation only) Surfactants, micelle formation Inferred
N,N-Dimethylanilinium CH₃, CH₃, H C₈H₁₁N⁺ 121.2 (cation only) Organic synthesis, catalysis
N,N-Diethylanilinium C₂H₅, C₂H₅, H C₁₀H₁₆N⁺ 150.2 (cation only) Research chemicals, ionic liquids
N-Methyldiphenylamine C₆H₅, C₆H₅, CH₃ C₁₃H₁₃N 183.3 Intermediate in drug synthesis
Key Observations:

Alkyl Chain Length: The nonyl group in this compound increases hydrophobicity compared to methyl or ethyl substituents, enhancing its utility in surfactant applications.

Aromatic vs. Aliphatic : Unlike N-Methyldiphenylamine (a tertiary amine with two phenyl groups), quaternary anilinium salts exhibit cationic character, enabling interactions with polar solvents and charged molecules .

Counterion Effects : Properties like solubility and thermal stability depend on the counterion. For example, iodide salts (e.g., N,N-Dimethylanilinium iodide) are more soluble in polar solvents than chloride salts .

Physicochemical Properties

  • Solubility: this compound: Low water solubility due to the long alkyl chain; soluble in organic solvents (e.g., dichloromethane). N,N-Dimethylanilinium: Moderate water solubility when paired with small counterions (e.g., chloride) .
  • Thermal Stability :
    • Quaternary ammonium salts with aromatic cores (e.g., anilinium) exhibit higher thermal stability than aliphatic analogs, as evidenced by crystallographic data in N,N-Dimethylanilinium derivatives .

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